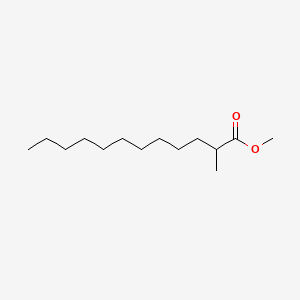

Methyl 2-methyldodecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-methyldodecanoate is an organic compound with the molecular formula C14H28O2. It is a methyl ester derivative of 2-methyldodecanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as a model compound for studying fatty acid metabolism and lipid analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyldodecanoate can be synthesized through the esterification of 2-methyldodecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors and advanced separation techniques to isolate the desired ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyldodecanoate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: 2-methyldodecanoic acid.

Reduction: 2-methyldodecanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyldodecanoate has several applications in scientific research:

Chemistry: Used as a model compound for studying esterification and transesterification reactions.

Biology: Employed in lipid metabolism studies to understand the biochemical pathways involved in fatty acid processing.

Medicine: Investigated for its potential role in drug delivery systems due to its lipid-like properties.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methyldodecanoate involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by enzymes involved in fatty acid metabolism. The ester is hydrolyzed to release 2-methyldodecanoic acid, which can then undergo further metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Methyl dodecanoate: Similar in structure but lacks the methyl group at the 2-position.

Methyl 2-methyldecanoate: Shorter carbon chain but similar functional groups.

Methyl 2-methylhexanoate: Even shorter carbon chain with similar ester functionality.

Uniqueness

Methyl 2-methyldodecanoate is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and interactions with other molecules. This structural feature can affect its physical properties, such as boiling point and solubility, making it distinct from other similar esters.

Biological Activity

Methyl 2-methyldodecanoate is a branched-chain fatty acid methyl ester, derived from 2-methyldodecanoic acid. This compound has garnered attention for its diverse biological activities, primarily attributed to its unique structural properties. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological membranes, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C13H26O2

- Molecular Weight : Approximately 214.35 g/mol

- Structure : this compound features a long carbon chain with a branched methyl group, contributing to its distinct physical and chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. Studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for potential use in antimicrobial formulations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.156 mg/mL |

| Escherichia coli | 0.625 mg/mL |

| Bacillus subtilis | 0.312 mg/mL |

Membrane Interaction

The lipid-like characteristics of this compound allow it to influence membrane fluidity and permeability. This property is crucial in understanding how it interacts with cellular structures, potentially affecting metabolic pathways related to lipid metabolism. Research suggests that it may serve regulatory roles in these pathways by modulating enzyme activity involved in lipid synthesis and degradation .

Applications in Industry

This compound's pleasant odor and taste profile make it valuable in flavoring and fragrance industries. Additionally, its emollient properties are beneficial in cosmetics and personal care products, promoting skin hydration and improving texture .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of various fatty acid methyl esters, including this compound, demonstrated that it effectively inhibited the growth of pathogenic bacteria at low concentrations .

- Membrane Fluidity Research : Investigations into the effects of this compound on membrane structures revealed that it alters lipid bilayer properties, enhancing permeability which could have implications for drug delivery systems .

- Cosmetic Applications : A formulation study highlighted the use of this compound as an emollient in skin creams, showing improved moisture retention and skin feel compared to traditional emollients .

Properties

CAS No. |

55554-08-0 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

methyl 2-methyldodecanoate |

InChI |

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-13(2)14(15)16-3/h13H,4-12H2,1-3H3 |

InChI Key |

IMZMJDATCHRVSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.